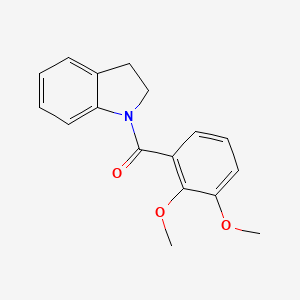![molecular formula C14H19FN2O3S B4432484 1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432484.png)
1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BFPP is a piperazine derivative that belongs to the class of sulfonyl compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.44 g/mol.
Wirkmechanismus
1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine is known to modulate the activity of ion channels, particularly the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in neurons and are involved in various physiological processes, including muscle contraction and pain perception. This compound binds to the extracellular domain of VGSCs and stabilizes the channel in the inactive state, thereby reducing the influx of sodium ions and inhibiting the generation of action potentials.
Biochemical and physiological effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been reported to have anticonvulsant, anxiolytic, and antidepressant properties. Additionally, this compound has been shown to have a low toxicity profile and does not exhibit significant adverse effects on vital organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound is also highly selective for VGSCs and does not significantly affect other ion channels or receptors. However, this compound has some limitations, including its low solubility in water and its tendency to form aggregates in solution, which can affect its activity and potency.
Zukünftige Richtungen
1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the role of this compound in the regulation of ion channels in non-neuronal cells, such as immune cells and cancer cells. Additionally, this compound may have potential applications in the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool compound in neuroscience research to study the role of ion channels in neuronal signaling and synaptic transmission.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-3-14(18)16-8-10-17(11-9-16)21(19,20)13-6-4-12(15)5-7-13/h4-7H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMDVZCLEQCLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432409.png)
![2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4432415.png)





![1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4432476.png)


![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)


![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)